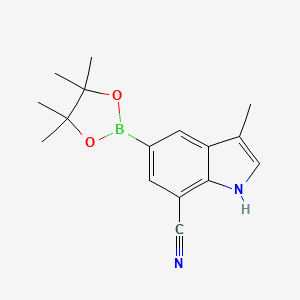
(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol
Descripción general
Descripción
Hydrolyzed Fumonisin B2 (HFB2) is a mycotoxin produced by Fusarium fungi that infect many cereal grains and other foods . It is a hydrolysis product of fumonisins (HF) and retains biological activity . Due to the high frequency and concentration of contamination, fumonisins are likely to have an impact on human and animal health .
Synthesis Analysis
An accurate, reliable, and specific method was developed for the quantitative determination of fumonisins B1, B2, B3, and their hydrolyzed metabolites . The method uses ultra-performance liquid chromatography combined with tandem mass spectrometry (UPLC-MS/MS) .Molecular Structure Analysis
The molecular structure of Hydrolyzed Fumonisin B2 has been analyzed using ultra-performance liquid chromatography combined with tandem mass spectrometry (UPLC-MS/MS) .Chemical Reactions Analysis
The chemical reactions involving Hydrolyzed Fumonisin B2 have been studied using LC-MS/MS .Physical and Chemical Properties Analysis
The physical and chemical properties of Hydrolyzed Fumonisin B2 have been analyzed using ultra-performance liquid chromatography combined with tandem mass spectrometry (UPLC-MS/MS) .Aplicaciones Científicas De Investigación
Toxicología y Evaluación de Seguridad
La Fumonisin B2 hidrolizada se utiliza en estudios toxicológicos para evaluar la seguridad de los alimentos y piensos. Sirve como biomarcador para detectar y cuantificar la exposición a las fumonisinas, que son micotoxinas producidas por especies de Fusarium . Estos estudios son cruciales para comprender los efectos metabólicos y tóxicos de las fumonisinas y sus formas hidrolizadas en animales, incluidos sus posibles efectos carcinogénicos y teratógenos .
Nutrición y Salud Animal
La investigación sobre la Fumonisin B2 hidrolizada se extiende a su impacto en el crecimiento y la salud animal. Los estudios han demostrado que la exposición a las fumonisinas puede provocar una reducción del aumento de peso y daños en los órganos en los pollos de engorde, destacando la importancia de detectar y gestionar estas toxinas en los piensos animales . El papel del compuesto en la alteración de la microbiota intestinal también subraya su importancia en la investigación de la nutrición animal .
Control y Desintoxicación de Micotoxinas
En el campo del control de micotoxinas, la Fumonisin B2 hidrolizada se utiliza para estudiar la eficacia de diversos métodos de desintoxicación. Al comprender cómo las fumonisinas y sus metabolitos se comportan en el procesamiento de piensos y el metabolismo animal, los investigadores pueden desarrollar estrategias para mitigar su presencia y toxicidad .
Seguridad y Calidad de los Alimentos
El compuesto es fundamental en la investigación de la seguridad alimentaria, donde ayuda en el análisis de la contaminación por fumonisinas en cultivos como el maíz, que es un alimento básico y un ingrediente del pienso animal. Esta investigación es vital para establecer normas reglamentarias y garantizar la calidad y seguridad del suministro de alimentos .
Farmacología y Administración de Medicamentos
Aunque la búsqueda no arrojó aplicaciones directas de la Fumonisin B2 hidrolizada en farmacología, los compuestos y derivados relacionados a menudo se exploran para sistemas de administración de medicamentos. Como tal, comprender las propiedades de la Fumonisin B2 hidrolizada podría informar el diseño de nuevos mecanismos de administración de medicamentos .
Monitoreo Ambiental
La Fumonisin B2 hidrolizada se puede utilizar en el monitoreo ambiental para rastrear la propagación y la prevalencia de las fumonisinas en los ecosistemas. Esto es particularmente relevante en áreas donde los hongos Fusarium son prevalentes y pueden afectar la calidad de los cultivos .
Mecanismo De Acción
Target of Action
It is known that this compound is a hydrolysis product of fumonisins, which are toxic mycotoxins that commonly exist in food and feed .
Mode of Action
It is known that this compound retains the biological activity of its parent fumonisins . Fumonisins can induce many aspects of toxicity, leading to adverse effects on human and animal health .
Biochemical Pathways
It is known that fumonisins and their hydrolyzed forms can induce dna damage, enhance lipid peroxidation, and cause protein damage .
Pharmacokinetics
A study has developed a method for the quantitative determination of fumonisins and their hydrolyzed metabolites in broiler chicken feed and excreta . This method enables the investigation of migration and transformation of fumonisins and their hydrolyzed forms in chickens, as well as further assessment of the exposure risk in the food chain .
Result of Action
It is known that both the parent and hydrolyzed fumonisins could induce growth retardation, tissue damage, and the imbalance of intestinal microbiota in broilers .
Action Environment
The action of Hydrolyzed Fumonisin B2 can be influenced by environmental factors. For instance, the pH of the environment can affect the activity of enzymes involved in the biodegradation of fumonisins . Furthermore, fumonisins and their hydrolyzed forms can contaminate maize and maize products, especially in broiler feed . This indicates that the harmful effects of Hydrolyzed Fumonisin B2 cannot be ignored during food safety risk assessment .
Safety and Hazards
Hydrolyzed Fumonisin B2 is considered hazardous. It can cause skin irritation, serious eye irritation, respiratory irritation, and may cause cancer . It may also cause damage to organs through prolonged or repeated exposure . Epidemiological investigations have shown that in high-exposure populations, fumonisins are associated with esophageal cancer, primary liver cancer, neural-tube defects, and cardiovascular diseases .
Direcciones Futuras
Future initiatives to better understand the relationship between fumonisins and human health should emphasize validation of biomarkers, such as urinary fumonisin B1 concentration, as well as comparative studies to determine which animal models are most relevant to humans . The harmful effects of Hydrolyzed Fumonisin B2 cannot be ignored during food safety risk assessment .
Análisis Bioquímico
Biochemical Properties
Hydrolyzed Fumonisin B2 plays a role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with ceramide synthase, an enzyme involved in sphingolipid metabolism. Hydrolyzed Fumonisin B2 inhibits ceramide synthase, leading to the accumulation of sphinganine and sphingosine, which disrupts sphingolipid metabolism . Additionally, Hydrolyzed Fumonisin B2 can interact with other proteins involved in cellular signaling pathways, although these interactions are less well-characterized.
Cellular Effects
Hydrolyzed Fumonisin B2 affects various types of cells and cellular processes. In broiler chickens, exposure to Hydrolyzed Fumonisin B2 has been shown to decrease body weight and tissue weight, particularly affecting the testes . It also significantly impacts the intestinal microbiota, altering the relative abundance of bacteria from the Firmicutes and Proteobacteria phyla . These changes can lead to growth retardation, tissue damage, and an imbalance in the intestinal microbiota.
Molecular Mechanism
The molecular mechanism of Hydrolyzed Fumonisin B2 involves its inhibition of ceramide synthase, which disrupts sphingolipid metabolism . This inhibition leads to the accumulation of sphinganine and sphingosine, which can interfere with cell signaling pathways and induce apoptosis. Hydrolyzed Fumonisin B2 may also affect gene expression by altering the levels of sphingolipid metabolites, although the specific genes involved are not well-defined.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydrolyzed Fumonisin B2 can change over time. Studies have shown that Hydrolyzed Fumonisin B2 is relatively stable under alkaline conditions, which are used to hydrolyze Fumonisin B2 into its hydrolyzed form . The long-term effects on cellular function are still being investigated. In broiler chickens, the migration and transformation of Hydrolyzed Fumonisin B2 have been studied using ultra-performance liquid chromatography combined with tandem mass spectrometry .
Dosage Effects in Animal Models
The effects of Hydrolyzed Fumonisin B2 vary with different dosages in animal models. In broiler chickens, higher doses of Hydrolyzed Fumonisin B2 have been associated with more significant growth retardation and tissue damage The specific threshold effects and toxic or adverse effects at high doses are still being studied
Metabolic Pathways
Hydrolyzed Fumonisin B2 is involved in metabolic pathways related to sphingolipid metabolism. It interacts with ceramide synthase, leading to the accumulation of sphinganine and sphingosine . These metabolites can affect various cellular processes, including cell signaling and apoptosis. The metabolism and biotransformation of Hydrolyzed Fumonisin B2 through the intestinal microbiota and liver have been studied extensively in pigs .
Transport and Distribution
Hydrolyzed Fumonisin B2 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In broiler chickens, the migration and transformation of Hydrolyzed Fumonisin B2 have been studied using ultra-performance liquid chromatography combined with tandem mass spectrometry . The specific transporters and binding proteins involved in its distribution are still being investigated.
Subcellular Localization
The subcellular localization of Hydrolyzed Fumonisin B2 and its effects on activity or function are not well-characterized. It is known that Hydrolyzed Fumonisin B2 can interact with ceramide synthase, which is localized in the endoplasmic reticulum
Propiedades
IUPAC Name |
(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47NO4/c1-5-6-12-17(3)22(27)21(26)14-16(2)11-9-7-8-10-13-19(24)15-20(25)18(4)23/h16-22,24-27H,5-15,23H2,1-4H3/t16-,17+,18-,19+,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYFGSXVLITXCG-FAGWYDQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the conversion of Hydrolyzed Fumonisin B1 to Hydrolyzed Fumonisin B2 important for analytical chemistry?
A1: Hydrolyzed fumonisins (HF) are a significant food safety concern as they retain biological activity despite being breakdown products of fumonisins, mycotoxins produced by Fusarium fungi. [] The detection of HF in food necessitates reliable analytical standards. Since Hydrolyzed Fumonisin B1 (HFB1) is more readily available, its conversion to Hydrolyzed Fumonisin B2 (HFB2) provides a method for obtaining a wider range of HF standards. This is crucial for developing accurate and sensitive analytical techniques to detect and quantify these toxins in food products, contributing to better food safety control. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1487223.png)

![1-Cyclopropanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487227.png)

![Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1487229.png)


![4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1487234.png)






